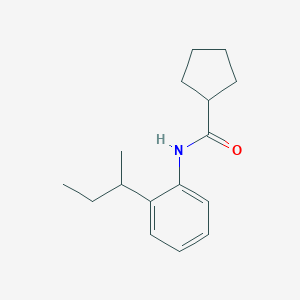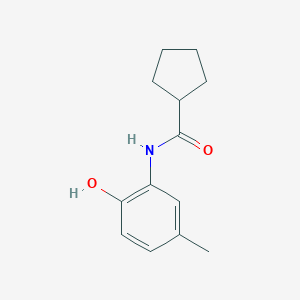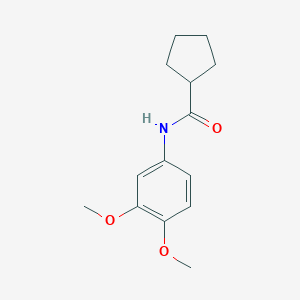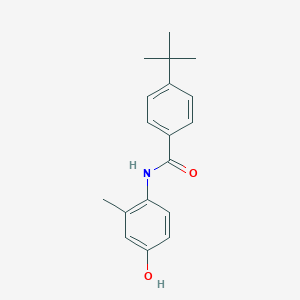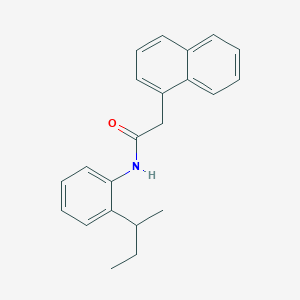![molecular formula C24H28O4 B290687 5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate, commonly known as CCNC, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. CCNC is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 452.62 g/mol.
作用機序
The mechanism of action of CCNC is not fully understood. However, it is believed that CCNC exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. CCNC has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
CCNC has been shown to exhibit anti-inflammatory and analgesic activities in various animal models. CCNC has also been demonstrated to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. CCNC has been shown to modulate the activity of ion channels, such as TRPV1, which is involved in pain sensation. CCNC has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of CCNC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CCNC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CCNC has some limitations for laboratory experiments, such as its low solubility in water, which may limit its use in certain biological assays. CCNC also has limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of CCNC. One potential direction is the investigation of the structure-activity relationship of CCNC and its derivatives, which may lead to the discovery of more potent and selective compounds. Another direction is the exploration of the potential use of CCNC in the treatment of various diseases, such as cancer and inflammatory disorders. The development of new synthetic methods for CCNC and its derivatives may also facilitate their use in various fields, such as material science and organic synthesis.
合成法
The synthesis of CCNC involves the reaction of 5-hydroxy-1-naphthalene carboxylic acid with cyclohexyl chloroformate and cyclohexanecarboxylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to CCNC by the addition of a strong acid. The yield of CCNC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
科学的研究の応用
CCNC has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CCNC has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CCNC has also been investigated for its potential use as a building block in the synthesis of biologically active compounds. In material science, CCNC has been used as a precursor for the synthesis of functionalized polymers and liquid crystals. In organic synthesis, CCNC has been utilized as a chiral auxiliary in asymmetric synthesis.
特性
分子式 |
C24H28O4 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
[5-(cyclohexanecarbonyloxy)naphthalen-1-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C24H28O4/c25-23(17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(26)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2 |
InChIキー |
WNRAHQXFQPMNEY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4CCCCC4 |
正規SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)

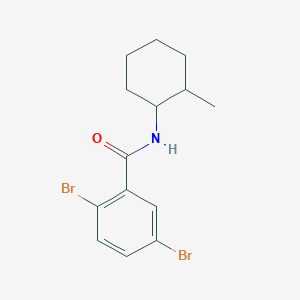


![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
